molecular formula C14H22ClN B3241724 4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride CAS No. 148135-90-4

4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride

Cat. No.: B3241724
CAS No.: 148135-90-4
M. Wt: 239.78 g/mol
InChI Key: CVERGQVQQQPLRG-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenyl)ethyl]piperidine hydrochloride (referred to as GZ-253B in ) is a piperidine derivative with a bis(4-methylphenylethyl) substitution at the 2,6-positions of the piperidine ring. The compound has been studied as a lobelane analog for its role in inhibiting vesicular monoamine transporter 2 (VMAT2)-mediated dopamine uptake, suggesting applications in neuropharmacology .

Properties

IUPAC Name

4-[2-(4-methylphenyl)ethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14;/h2-5,14-15H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVERGQVQQQPLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148135-90-4
Record name Piperidine, 4-[2-(4-methylphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148135-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride typically involves the reaction of 4-methylphenylacetonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) to hydrogenate the nitrile group to an amine, followed by acidification to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to convert ketones back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

  • Trifluoromethyl Substitution: Compounds like 4-(2-(trifluoromethyl)phenyl)piperidine hydrochloride () replace the methyl group with a trifluoromethyl group.
  • Halogenated Derivatives : GZ-254B (2,6-bis(2-(4-fluorophenyl)ethyl)piperidine hydrochloride) incorporates fluorine atoms, which improve bioavailability and resistance to oxidative metabolism. Fluorine’s small size and high electronegativity allow for stronger hydrogen bonding and π-π interactions with target proteins .
  • Sulfur-Containing Analogs : 4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride () introduces a methylthio group, increasing lipophilicity (logP) and altering membrane permeability. However, sulfur may pose metabolic liabilities via oxidation to sulfoxides .

Heterocyclic Additions

  • Oxadiazole Derivatives: 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride () replaces the phenylethyl chain with a 1,2,4-oxadiazole ring.

Pharmacological Activity

  • VMAT2 Inhibition : GZ-253B exhibits IC₅₀ values comparable to lobelane but with reduced off-target effects due to its symmetric bis(4-methylphenylethyl) structure. In contrast, analogs like GZ-264B (bearing trifluoromethylphenyl groups) show enhanced VMAT2 inhibition (IC₅₀ < 50 nM) but increased cytotoxicity .
  • NMDA Receptor Antagonism: Co101244 hydrochloride (), a piperidine derivative with hydroxyphenoxy and methylphenylmethyl groups, targets NMDA receptors. Unlike GZ-253B, this compound demonstrates neuroprotective effects, highlighting how substituent positioning dictates receptor specificity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Water Solubility (mg/mL)*
GZ-253B C₂₂H₂₈ClN 334.92 4-Methylphenylethyl 3.8 0.12
4-(Trifluoromethyl) analog C₁₄H₁₅F₃ClN 289.72 Trifluoromethylphenyl 4.2 0.05
GZ-254B (Fluoro analog) C₂₀H₂₂F₂ClN 357.85 4-Fluorophenylethyl 3.5 0.18
Methylsulfanyl derivative C₈H₁₈ClNS 195.75 Methylsulfanylethyl 2.1 1.45
Oxadiazole derivative C₁₄H₁₈ClN₃O 279.76 1,2,4-Oxadiazole 1.9 2.30

*Estimated values based on substituent contributions.

Biological Activity

4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is represented as follows:

C14H21NHCl\text{C}_{14}\text{H}_{21}\text{N}\text{HCl}

This compound is primarily known for its interactions with various neurotransmitter systems, particularly in the central nervous system. It acts as a selective antagonist for certain NMDA receptor subtypes, which are implicated in neurodegenerative diseases and psychiatric disorders.

NMDA Receptor Antagonism

Research indicates that this compound exhibits selective antagonistic activity towards GluN2B-containing NMDA receptors. The IC50 values for this interaction have been reported as follows:

Receptor SubtypeIC50 (μM)
GluN1A/2B0.043
GluN1A/2A>100
GluN1A/2C>100

This selectivity suggests potential applications in neuroprotection and treatment of conditions like Alzheimer's disease and schizophrenia .

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its effects on neuronal health and behavior.

Neuroprotective Effects

In vitro and in vivo studies have demonstrated that this compound can exert neuroprotective effects. For example, it has been shown to reduce excitotoxicity in neuronal cultures, which is a critical factor in neurodegenerative disease pathology .

Case Studies

  • Study on Neuroprotection : A study conducted by Zhou et al. (1999) highlighted the neuroprotective properties of similar piperidine derivatives against glutamate-induced toxicity in rat cortical neurons. The findings suggest that compounds with structures similar to 4-[2-(4-methylphenyl)ethyl]piperidine can mitigate neuronal damage associated with excitotoxicity .
  • Behavioral Studies : Higgins et al. (2003) investigated the behavioral implications of NMDA antagonism in rodents, demonstrating that selective NMDA receptor antagonists can influence response inhibition and cognitive functions, which may relate to the pharmacodynamics of this compound .

Pharmacological Applications

Due to its biological activity, this compound is being explored for several therapeutic applications:

  • Neurodegenerative Diseases : Its role as an NMDA antagonist positions it as a candidate for treating conditions like Alzheimer's and Parkinson's diseases.
  • Psychiatric Disorders : The modulation of glutamatergic pathways may offer new avenues in the treatment of schizophrenia and depression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Step 1 : React piperidine with 4-methylphenethyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or NaOH) to form the tertiary amine intermediate .
  • Step 2 : Purify the intermediate via column chromatography (silica gel, methanol/dichloromethane gradient) .
  • Step 3 : Treat the free base with HCl gas in anhydrous ethanol to form the hydrochloride salt, followed by recrystallization (ethanol/ether) to achieve >95% purity .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (1:1.2 for piperidine:aryl chloride) and temperature (40–60°C) to maximize yield (typical range: 60–75%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • NMR : Confirm proton environment (e.g., δ 2.3 ppm for piperidine N–H, δ 7.1–7.3 ppm for aromatic protons) and absence of unreacted precursors .
  • Mass Spectrometry : Verify molecular ion peak at m/z corresponding to [C₁₄H₂₁N·HCl]⁺ (calc. 242.2 for free base + HCl) .
  • XRD : Analyze crystalline structure to confirm salt formation and hydrogen-bonding patterns .

Q. What in vitro assays are suitable for preliminary assessment of this compound’s biological activity?

  • Approach :

  • Receptor Binding : Screen against CNS targets (e.g., sigma-1 or opioid receptors) using radioligand displacement assays (IC₅₀ determination) .
  • Cytotoxicity : Use MTT assays on HEK-293 or SH-SY5Y cell lines at concentrations 1–100 µM to rule out nonspecific toxicity .
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the neurological activity of this compound?

  • Strategy :

  • Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at para position) and vary the piperidine N-alkyl chain length .
  • Pharmacological Profiling : Test analogs in GPCR functional assays (e.g., cAMP modulation for dopamine receptors) and compare logP values (HPLC-derived) to correlate hydrophobicity with blood-brain barrier penetration .
  • Data Analysis : Use multivariate regression to identify critical descriptors (e.g., polar surface area, H-bond donors) influencing target affinity .

Q. How can computational chemistry methods predict the binding affinity of this compound to neurological targets?

  • Protocol :

  • Molecular Docking : Perform rigid/flexible docking (AutoDock Vina) into homology models of sigma-2 receptors using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-receptor complexes and calculate binding free energies (MM-PBSA) .
  • Validation : Cross-check predictions with experimental IC₅₀ values from radioligand assays .

Q. What experimental approaches resolve contradictions in reported biological activity data for piperidine derivatives?

  • Solutions :

  • Standardization : Re-evaluate assays under uniform conditions (e.g., 37°C, 5% CO₂ for cell cultures; consistent ATP concentrations in kinase assays) .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may confound results .
  • Orthogonal Assays : Confirm receptor engagement via SPR (surface plasmon resonance) if radioligand data are inconsistent .

Notes

  • Safety : Store at –20°C in airtight containers with desiccant to prevent hydrolysis .
  • Ethical Compliance : Adhere to Schedule II regulations if CNS activity is confirmed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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